molecular formula C13H16ClNO3 B6644189 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid

3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid

Cat. No.: B6644189
M. Wt: 269.72 g/mol
InChI Key: NVKLRPYWIGFQJN-UHFFFAOYSA-N
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Description

3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, ensuring high product yield and purity. The reaction conditions are optimized for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated benzoyl group with an amino acid derivative makes it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-7-5-4-6-10(11(7)14)12(16)15-9(3)8(2)13(17)18/h4-6,8-9H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLRPYWIGFQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)C(C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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